N'-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide typically involves the condensation of an indole derivative with a pyrazole derivative. One common synthetic route includes the reaction of 1-ethyl-2-oxoindole-3-carbaldehyde with 5-methyl-2H-pyrazole-3-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Scientific Research Applications
N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide can be compared with other indole derivatives, such as:
N’-[(3Z)-1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with different substituents, leading to variations in biological activity.
N’-[(3Z)-1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide: Another similar compound with a different heterocyclic ring, which may result in different chemical and biological properties.
The uniqueness of N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H15N5O2 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-3-20-12-7-5-4-6-10(12)13(15(20)22)18-19-14(21)11-8-9(2)16-17-11/h4-8,22H,3H2,1-2H3,(H,16,17) |
InChI Key |
CMQMRQGFPBZORV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=NNC(=C3)C |
Origin of Product |
United States |
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